molecular formula C16H19N3O3S B11185006 Ethyl 4-{[4-(2-hydroxyethyl)phenyl]amino}-2-(methylsulfanyl)pyrimidine-5-carboxylate

Ethyl 4-{[4-(2-hydroxyethyl)phenyl]amino}-2-(methylsulfanyl)pyrimidine-5-carboxylate

Cat. No.: B11185006
M. Wt: 333.4 g/mol
InChI Key: JEEZTIVUQGBWMP-UHFFFAOYSA-N
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Description

Ethyl 4-{[4-(2-hydroxyethyl)phenyl]amino}-2-(methylsulfanyl)pyrimidine-5-carboxylate is a complex organic compound with a unique structure that combines a pyrimidine ring with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[4-(2-hydroxyethyl)phenyl]amino}-2-(methylsulfanyl)pyrimidine-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the Hydroxyethylphenyl Group: The hydroxyethylphenyl group is attached through an amination reaction.

    Esterification: The final step involves the esterification of the carboxylate group with ethanol to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[4-(2-hydroxyethyl)phenyl]amino}-2-(methylsulfanyl)pyrimidine-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Ethyl 4-{[4-(2-hydroxyethyl)phenyl]amino}-2-(methylsulfanyl)pyrimidine-5-carboxylate has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-{[4-(2-hydroxyethyl)phenyl]amino}-2-(methylsulfanyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-{[4-(2-hydroxyethyl)phenyl]amino}-2-(methylsulfanyl)pyrimidine-5-carboxylate can be compared with other similar compounds to highlight its uniqueness:

    2-(4-Hydroxyphenyl)ethanol: This compound shares the hydroxyethylphenyl group but lacks the pyrimidine ring and methylsulfanyl group.

    4-(2-Hydroxyethyl)phenol: Similar to the above, it contains the hydroxyethylphenyl group but differs in the rest of the structure.

    4-Hydroxyphenethyl Alcohol: Another related compound with the hydroxyethylphenyl group but without the pyrimidine and methylsulfanyl groups.

The unique combination of functional groups in this compound gives it distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H19N3O3S

Molecular Weight

333.4 g/mol

IUPAC Name

ethyl 4-[4-(2-hydroxyethyl)anilino]-2-methylsulfanylpyrimidine-5-carboxylate

InChI

InChI=1S/C16H19N3O3S/c1-3-22-15(21)13-10-17-16(23-2)19-14(13)18-12-6-4-11(5-7-12)8-9-20/h4-7,10,20H,3,8-9H2,1-2H3,(H,17,18,19)

InChI Key

JEEZTIVUQGBWMP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1NC2=CC=C(C=C2)CCO)SC

Origin of Product

United States

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